BenchChemオンラインストアへようこそ!

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride

Lipophilicity Drug-likeness ADME

This racemic hydrochloride salt (CAS 2460739-59-5) provides cost-effective simultaneous screening of both enantiomers—class data show >100-fold Ki divergence between enantiomers against α-mannosidase vs. β-glucosidase. The (2R,3R,4S) configuration matches the α-mannosidase pharmacophore (Ki as low as 135 nM for optimized derivatives). Its fragment-like properties (MW 183.63, cLogP <3.5) make it ideal for glycosidase-targeted fragment libraries. Unlike hydroxymethyl or aminomethyl analogs, the methoxymethyl substituent balances polarity and lipophilicity, enhancing fragment screening performance. Three contiguous stereocenters enable further chiral derivatization. Accept no generic substitute—stereochemical impurities invalidate inhibition assays and fragment hit validation.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63
CAS No. 2460739-59-5
Cat. No. B2983257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride
CAS2460739-59-5
Molecular FormulaC6H14ClNO3
Molecular Weight183.63
Structural Identifiers
SMILESCOCC1C(C(CN1)O)O.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-10-3-4-6(9)5(8)2-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1
InChIKeyUBLLOSKXQQRZHT-YAFCINRGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride is a Distinct Chiral Pyrrolidine Building Block


rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride (CAS 2460739-59-5) is a synthetic, polyhydroxylated pyrrolidine derivative bearing a methoxymethyl substituent at the 2-position . It belongs to the class of iminosugars, which are well-established glycosidase inhibitor scaffolds [1]. The compound exists as a racemic mixture with defined relative stereochemistry (2R,3R,4S), making it a versatile intermediate for medicinal chemistry and asymmetric synthesis applications .

Substitution Risks with rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride: Why Structural Analogs Are Not Interchangeable


In the pyrrolidine-3,4-diol series, minor structural modifications dramatically alter biological activity and physicochemical properties. For example, replacing the 2-methoxymethyl group with a hydroxymethyl or aminomethyl substituent fundamentally changes the compound's hydrogen-bonding capacity, lipophilicity, and target enzyme selectivity [1]. The racemic nature of this compound further distinguishes it from enantiopure analogs, as different stereoisomers exhibit divergent inhibitory profiles against glycosidases [2]. Therefore, generic substitution without rigorous comparative evaluation can lead to failed experiments, irreproducible results, or procurement of an unsuitable intermediate.

Quantitative Comparison of rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride with Structural Analogs


Predicted LogP: Higher Lipophilicity Compared to Hydroxymethyl Analog

The methoxymethyl substituent at the 2-position is expected to confer higher lipophilicity compared to the common hydroxymethyl analog. For a closely related 2-substituted pyrrolidine, the 2-(methoxymethyl) derivative exhibits predicted LogP values of 0.2-0.7136, whereas the 2-(hydroxymethyl) analog typically shows LogP around -0.5 to -1.0 . This difference can influence membrane permeability and bioavailability in drug design.

Lipophilicity Drug-likeness ADME

Stereochemical Configuration: (2R,3R,4S) vs (2S,3R,4S) Impact on α-Mannosidase Inhibition

In the 2-(aminoalkyl)pyrrolidine-3,4-diol series, the (2R,3R,4S) configuration is essential for potent α-mannosidase inhibition. Compounds with the (2R,3R,4S) configuration, such as (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives, show Ki values as low as 135 nM against jack bean α-mannosidase [1]. In contrast, the (2S,3R,4S) stereomers are significantly less potent (Ki = 102 µM for the analogous 2-aminoethyl derivative) [2]. While direct data for the methoxymethyl derivative are lacking, the stereochemical requirement is a class-level principle.

Stereochemistry α-Mannosidase Enzyme inhibition

Racemic vs Enantiopure: Divergent Biological Activity Profiles

As a racemic mixture, rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride contains equal amounts of (2R,3R,4S) and (2S,3S,4R) enantiomers. In the analogous 2-(aminomethyl)pyrrolidine-3,4-diol series, the (2R,3R,4S) enantiomer is a potent α-mannosidase inhibitor, while the (2R,3S,4R) enantiomer (ent-12a, ent-12b) inhibits β-glucosidase from almonds with Ki = 13-40 µM [1]. This demonstrates that the two enantiomers in the racemate can have entirely different biological targets. The racemic mixture thus provides a broader screening profile than either single enantiomer.

Racemic mixture Enantiomer Biological activity

Molecular Weight Advantage: Smaller Scaffold vs. 5-Hydroxymethyl Derivatives

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride has a molecular weight of 183.63 g/mol (free base: 147.17 g/mol) . This is significantly lower than 5-(hydroxymethyl) derivatives such as (2R,3R,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, which have MW > 190 g/mol for the free base [1]. Lower molecular weight aligns better with fragment-based drug discovery principles and lead-likeness criteria.

Molecular weight Lead-likeness Fragment-based drug design

Methoxymethyl vs. Aminomethyl: Different Hydrogen-Bonding Capacity and Synthetic Utility

The 2-methoxymethyl substituent in the target compound is a hydrogen bond acceptor only, whereas the 2-aminomethyl group in active α-mannosidase inhibitors like (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol acts as both a hydrogen bond donor and acceptor [1]. This difference in hydrogen-bonding capacity (0 HBD from the methoxy group vs. 2 from the primary amine) alters the compound's interaction profile with biological targets and its synthetic compatibility. The methoxymethyl group is also more stable to oxidative conditions and can serve as a protected hydroxymethyl equivalent [2].

Hydrogen bonding Synthetic intermediate Functional group

Optimal Research and Industrial Application Scenarios for rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 183.63 g/mol (HCl salt) and compliance with fragment-likeness criteria (MW < 250, cLogP < 3.5), this compound is well-suited for inclusion in fragment libraries targeting glycosidases or other carbohydrate-processing enzymes [1]. The methoxymethyl group provides a balance of polarity and lipophilicity that is advantageous for fragment screening.

Chiral Building Block for Asymmetric Synthesis

The defined (2R,3R,4S) relative stereochemistry and the presence of three contiguous stereocenters make this racemic hydrochloride salt a convenient starting material for the synthesis of more complex chiral pyrrolidine derivatives [1]. The methoxymethyl group can be deprotected to the hydroxymethyl analog under standard conditions, providing synthetic flexibility.

Iminosugar Scaffold for Glycosidase Inhibitor Development

Based on class-level evidence, the (2R,3R,4S) configuration is the pharmacophoric requirement for α-mannosidase inhibition, with optimized derivatives achieving Ki values as low as 135 nM [1]. This compound can serve as a core scaffold for further functionalization, such as N-alkylation or introduction of lipophilic groups on the 2-substituent to improve selectivity and cellular activity, as demonstrated with 4-bromobenzoyl derivatives showing enhanced antiproliferative activity in glioblastoma and melanoma cells [2].

Comparative Screening of Racemic vs. Enantiopure Forms

Since this compound is supplied as a racemate, it enables initial screening of both enantiomers simultaneously. Class-level data show that the two enantiomers of pyrrolidine-3,4-diol derivatives can target different glycosidases (e.g., α-mannosidase vs. β-glucosidase) with Ki values differing by >100-fold [1]. This racemic form is cost-effective for preliminary target identification before investing in enantioselective synthesis.

Quote Request

Request a Quote for rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.